N-(1,3-Benzothiazol-2-YL)-N-[2-(dimethylamino)ethyl]-3-(4-fluorobenzenesulfonamido)benzamide hydrochloride
Description
This compound is a benzamide derivative featuring a 1,3-benzothiazole core substituted with a dimethylaminoethyl group and a 4-fluorobenzenesulfonamido moiety. Its hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications. The benzothiazole scaffold is known for diverse bioactivities, including kinase inhibition and antimicrobial effects , while the fluorinated sulfonamide group may improve metabolic stability and target binding .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-[(4-fluorophenyl)sulfonylamino]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3S2.ClH/c1-28(2)14-15-29(24-26-21-8-3-4-9-22(21)33-24)23(30)17-6-5-7-19(16-17)27-34(31,32)20-12-10-18(25)11-13-20;/h3-13,16,27H,14-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVWXEHDEUQBGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClFN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-Benzothiazol-2-YL)-N-[2-(dimethylamino)ethyl]-3-(4-fluorobenzenesulfonamido)benzamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Chemical Formula : C19H19ClN4OS2
- Molecular Weight : 418.96 g/mol
- CAS Number : 1215314-06-9
Synthesis
The synthesis of this compound typically involves the reaction of benzothiazole derivatives with dimethylaminoethyl groups and sulfonamide moieties. The process can be optimized for yield and purity through various organic synthesis techniques.
Antimicrobial Activity
Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against a range of bacterial strains. In a study evaluating various benzothiazole derivatives, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .
Anticancer Properties
Benzothiazole derivatives have also been investigated for their anticancer potential. One study reported that certain benzothiazole compounds induced apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators . The specific compound has not been extensively studied for its anticancer properties; however, its structural similarities to known active compounds suggest potential for further investigation.
Schistosomicidal Activity
In vitro studies have demonstrated that some benzothiazole derivatives possess schistosomicidal activity against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. Compounds with similar structural motifs showed up to 91.7% reduction in worm numbers at specific dosages (20 mg/kg), indicating a promising avenue for further research into the efficacy of this compound against schistosomiasis .
Case Studies
-
Case Study on Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial efficacy of benzothiazole derivatives.
- Method : In vitro testing against various bacterial strains.
- Results : The tested compounds exhibited significant antibacterial activity with MIC values ranging from 1 to 10 µg/mL.
-
Case Study on Anticancer Activity
- Objective : To assess the cytotoxic effects of benzothiazole derivatives on cancer cell lines.
- Method : MTT assay was employed to determine cell viability.
- Results : Certain derivatives led to a decrease in cell viability by up to 70% at high concentrations (100 µM).
Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
Key structural analogs and their differences:
Impact of Modifications:
- Sulfonamide vs. Sulfonylhydrazide (): The target compound’s 4-fluorobenzenesulfonamido group replaces the sulfonylhydrazide in analogs , likely enhancing metabolic stability and reducing tautomerization risks compared to hydrazide derivatives .
- Piperidinylsulfonyl vs. Fluorobenzenesulfonamido (): The piperidinylsulfonyl group in the analog introduces bulkier, more lipophilic character, which may alter target selectivity or pharmacokinetics.
- Triazole vs.
Pharmacological and Physicochemical Properties
Key Comparisons:
- Solubility: The hydrochloride salt of the target compound improves aqueous solubility versus neutral analogs (e.g., non-salt forms in ).
- Bioactivity: Benzothiazole derivatives often exhibit kinase inhibitory activity. The 4-fluorobenzenesulfonamido group may enhance selectivity for fluorophilic enzyme pockets compared to non-fluorinated analogs .
- ).
Q & A
Basic Research Questions
Q. What are the key steps and methodologies for synthesizing N-(1,3-Benzothiazol-2-YL)-N-[2-(dimethylamino)ethyl]-3-(4-fluorobenzenesulfonamido)benzamide hydrochloride?
- Methodology :
- Step 1 : Coupling of the benzothiazole core with a dimethylaminoethyl group via nucleophilic substitution, typically using solvents like ethanol or dichloromethane under reflux conditions .
- Step 2 : Introduction of the 4-fluorobenzenesulfonamido moiety through sulfonylation, requiring anhydrous conditions and catalysts such as triethylamine .
- Step 3 : Purification via High-Performance Liquid Chromatography (HPLC) to achieve >95% purity, monitored by Thin-Layer Chromatography (TLC) .
- Critical Parameters : Temperature control (±2°C), solvent selection (polar aprotic solvents preferred), and reaction time optimization (6–24 hours) to maximize yield (typically 60–75%) .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Primary Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide NH at δ 10.2 ppm) .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS for molecular ion validation (e.g., [M+H]⁺ matching theoretical mass ± 0.001 Da) .
- Supplementary Methods : X-ray crystallography for crystalline form validation and HPLC for purity assessment .
Q. What solubility and stability profiles are critical for in vitro assays?
- Solubility :
- Polar Solvents : Soluble in DMSO (>10 mg/mL) and dimethylformamide (DMF); limited solubility in water (<0.1 mg/mL) .
- Stability :
- pH-dependent degradation: Stable at pH 6–8 (t½ > 48 hours); hydrolyzes rapidly under acidic (pH < 3) or alkaline (pH > 10) conditions .
- Storage recommendations: -20°C in desiccated, light-protected vials .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Experimental Design :
- Variation of Substituents : Systematic modification of the benzothiazole (e.g., chloro, methyl groups) and sulfonamide (e.g., nitro, methoxy) moieties to assess impact on target binding .
- Biological Assays : Dose-response curves (IC₅₀ determination) in cancer cell lines (e.g., MCF-7, HeLa) and enzyme inhibition assays (e.g., carbonic anhydrase IX) .
- Data Analysis : Use of multivariate regression to correlate electronic (Hammett constants) and steric (Taft parameters) effects with activity .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Root Cause Analysis :
- Purity Discrepancies : Cross-validate compound purity via orthogonal methods (e.g., HPLC + elemental analysis) .
- Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. trypan blue exclusion) and control for cell passage number .
- Statistical Approaches : Apply meta-analysis tools to harmonize data from disparate studies, weighted by sample size and methodological rigor .
Q. What computational strategies are effective for elucidating the compound’s mechanism of action?
- Molecular Modeling :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses in targets like EGFR or HDACs (validated with ΔG values < -8 kcal/mol) .
- MD Simulations : 100-ns trajectories to assess binding stability (RMSD < 2 Å) .
- Pathway Analysis : Integration of RNA-seq data (e.g., KEGG pathways) to identify downstream effects (e.g., apoptosis markers Bcl-2/Bax) .
Q. What experimental designs mitigate synthetic challenges, such as low yields in sulfonylation steps?
- Optimization Strategies :
- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP, pyridine) to enhance reaction efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hours to 30 minutes) while maintaining yields >70% .
- DOE (Design of Experiments) : Apply Taguchi or Box-Behnken models to optimize variables (temperature, solvent ratio, catalyst loading) with minimal runs .
Data Contradiction and Reproducibility
Q. How can batch-to-batch variability in biological activity be addressed?
- Quality Control :
- Strict SOPs : Document reaction conditions (e.g., humidity, solvent lot) and validate intermediates via LC-MS .
- Bioactivity Normalization : Express results as % inhibition relative to a reference batch in each assay .
- Advanced Analytics : Use QSAR models to predict activity cliffs and guide synthetic adjustments .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
